molecular formula C21H19N3O3S B5232236 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide

Cat. No.: B5232236
M. Wt: 393.5 g/mol
InChI Key: BXHXLTBFQDZHHM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide is a complex organic compound with a molecular formula of C22H20N2O3S. This compound is notable for its unique structure, which includes a quinoline ring system fused with a sulfonyl group and a nicotinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the cyclization of aniline derivatives with malonic acid or its equivalents under acidic conditions to form the quinoline core. The sulfonyl group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide. The final step involves coupling the sulfonylated quinoline with nicotinamide through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines (R-NH2), thiols (R-SH)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Aminoquinoline derivatives

    Substitution: Sulfonamide or sulfonylthiol derivatives

Scientific Research Applications

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The nicotinamide moiety can interact with NAD+/NADH-dependent enzymes, affecting cellular metabolism and redox balance.

Comparison with Similar Compounds

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide can be compared with other similar compounds, such as:

    N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.

    N-(4-(3,4-dihydro-2H-quinoline-1-sulfonyl)-phenyl)-acetamide: Contains an acetamide group instead of nicotinamide.

    4-Hydroxy-2-quinolones: Different functional groups but similar quinoline core structure.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-21(17-6-3-13-22-15-17)23-18-9-11-19(12-10-18)28(26,27)24-14-4-7-16-5-1-2-8-20(16)24/h1-3,5-6,8-13,15H,4,7,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXLTBFQDZHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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